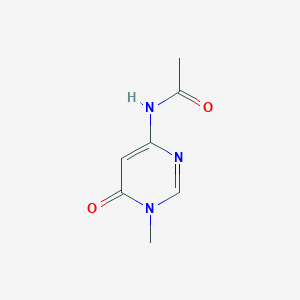

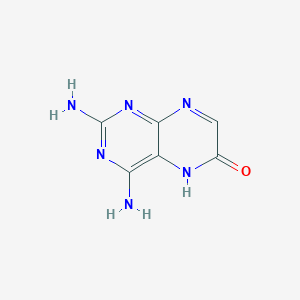

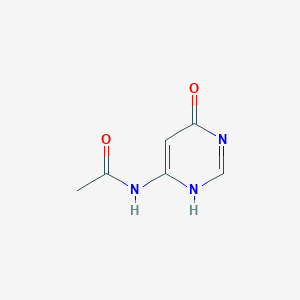

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-ANPPD, is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine nucleus and is used as a synthetic intermediate in the preparation of various compounds. 6-ANPPD has been used in the synthesis of a variety of organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-ANPPD is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step reaction pathway involving the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.

Starting Materials

Benzaldehyde, Urea, Ethyl acetoacetate, Nitric acid, Ammonia solution, Sodium hydroxide, Hydrochloric acid, Acetic anhydride

Reaction

Benzaldehyde, Urea, Ethyl acetoacetate, Reflux in ethanol, 4-phenyl-3,4-dihydropyrimidine-2(1H)-one.

4-phenyl-3,4-dihydropyrimidine-2(1H)-one, Nitric acid, Acidic conditions, 5-nitro-4-phenylpyrimidine-2(1H)-one.

5-nitro-4-phenylpyrimidine-2(1H)-one, Ammonia solution, Basic conditions, 5-amino-4-phenylpyrimidine-2(1H)-one.

5-amino-4-phenylpyrimidine-2(1H)-one, Sodium nitrite, Acidic conditions, 6-amino-5-nitroso-4-phenylpyrimidine-2(1H)-one.

6-amino-5-nitroso-4-phenylpyrimidine-2(1H)-one, Sodium hydroxide, Basic conditions, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione.

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, Acetic anhydride, Acidic conditions, 6-acetamido-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione.

Mécanisme D'action

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine nucleus and is used as a synthetic intermediate in the preparation of various compounds. 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in the synthesis of a variety of organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.

Effets Biochimiques Et Physiologiques

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in a variety of studies to investigate the biochemical and physiological effects of its derivatives. For example, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the growth of cancer cells. In addition, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the activity of enzymes involved in the metabolism of drugs and other compounds. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the activity of neurotransmitters in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available from chemical suppliers. Second, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a highly reactive compound and can be used to synthesize a variety of organic compounds. Third, it is a relatively stable compound and is not easily decomposed by heat or light.

However, there are also some limitations to the use of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in laboratory experiments. First, it is a toxic compound and should be handled with care. Second, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a volatile compound and should be stored in a cool, dry place. Third, it is a highly reactive compound and should not be exposed to strong bases or acids.

Orientations Futures

There are numerous potential future directions for research involving 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione. These include further investigations into the biochemical and physiological effects of its derivatives and the development of new synthetic methods for the synthesis of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives. In addition, further research is needed to investigate the potential applications of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.

Applications De Recherche Scientifique

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a synthetic intermediate in the preparation of various organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.

Propriétés

IUPAC Name |

6-amino-5-nitroso-1-phenylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-8-7(13-17)9(15)12-10(16)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMYBOXVWGXKHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

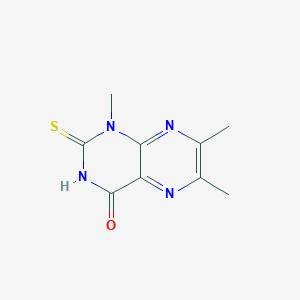

![6-[(2-hydroxyethyl)amino]-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B372062.png)

![N-[2-(dimethylamino)-6-methoxypyrimidin-4-yl]acetamide](/img/structure/B372068.png)